1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
CAS No.: 620590-07-0
Cat. No.: VC6333271
Molecular Formula: C18H17ClN2O3S
Molecular Weight: 376.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620590-07-0 |
|---|---|
| Molecular Formula | C18H17ClN2O3S |
| Molecular Weight | 376.86 |
| IUPAC Name | 1-(3-chlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
| Standard InChI | InChI=1S/C18H17ClN2O3S/c1-12-4-2-6-14(8-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-7-3-5-13(19)9-15/h2-9,16-17H,10-11H2,1H3 |
| Standard InChI Key | YLIDGSNOVAIWQC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl |
Introduction
Synthesis of Related Compounds
The synthesis of thienoimidazoles often involves multi-step reactions, including cyclization and oxidation steps. For example, the synthesis of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (a related compound) would involve forming the thienoimidazole core and then oxidizing the sulfur atom to form the dioxide .
Synthesis Steps:
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Formation of the Imidazole Ring: This typically involves condensation reactions between appropriate precursors.
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Cyclization to Form the Thienoimidazole Core: This step may involve intramolecular reactions or cyclization with thiophene precursors.
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Oxidation to Form the 5,5-Dioxide: This step is crucial for introducing the dioxide functionality.
Spectroscopic Analysis
Spectroscopic methods such as 1H NMR, 13C NMR, and IR are commonly used to confirm the structure of thienoimidazoles. These techniques provide detailed information about the molecular structure, including the arrangement of atoms and functional groups.
| Technique | Information Provided |
|---|---|
| 1H NMR | Hydrogen atom environments and connectivity. |
| 13C NMR | Carbon atom environments and connectivity. |
| IR | Functional group identification (e.g., C=O, C=N). |
Biological Activities
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